pKa Reduction by 4.9 Log Units Versus Unsubstituted Piperidine and by 2.7 Log Units Versus N-(2-Fluoroethyl)piperidine
The N-(2,2-difluoroethyl) substituent reduces the basicity of the piperidine nitrogen by approximately 4.9 log units relative to unsubstituted piperidine, and by 2.7 log units relative to the mono-fluoroethyl analog. Measured pKa values for the conjugate acid of N-substituted piperidines are: piperidine (unsubstituted) = 9.8; N-(2-fluoroethyl)piperidine = 7.6; N-(2,2-difluoroethyl)piperidine = 4.9 [1]. This ~4.9-unit reduction shifts the ionization equilibrium dramatically at physiological pH 7.4: whereas piperidine is >99% protonated, the difluoroethyl analog is predominantly neutral, enhancing passive membrane permeability and reducing hERG channel blockade risk associated with highly basic amines [2].
| Evidence Dimension | Conjugate acid pKa (basicity of piperidine nitrogen) |
|---|---|
| Target Compound Data | pKa = 4.9 (measured) for N-(2,2-difluoroethyl)piperidine |
| Comparator Or Baseline | N-(2-fluoroethyl)piperidine: pKa = 7.6; piperidine (unsubstituted): pKa = 9.8 |
| Quantified Difference | ΔpKa = −4.9 vs. piperidine; ΔpKa = −2.7 vs. N-(2-fluoroethyl)piperidine |
| Conditions | Measured pKa (potentiometric titration data compiled from published medicinal chemistry studies); ACD/Percepta predicted values for N-(2,2-difluoroethyl)piperidine: 6.6 (Classic) / 6.1 (GALAS) |
Why This Matters
A pKa below ~6 at the piperidine nitrogen reduces the fraction ionized at physiological pH, which is a critical determinant of CNS penetration, off-target hERG binding, and phospholipidosis risk, directly informing the selection of N-(2,2-difluoroethyl)piperidin-3-amine over its non-fluorinated or mono-fluorinated counterparts for CNS and safety-optimized programs.
- [1] Azarashi_Panda (medicinal chemistry blog). 塩基性を立体的に調節したい. 2022-03-03. Compilation of measured pKa values from Cox CD et al. J Med Chem. 2008;51(14):4239–4252 (doi:10.1021/jm800386y) and related medicinal chemistry literature. View Source
- [2] Cox CD, Coleman PJ, Breslin MJ, et al. Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. J Med Chem. 2008;51(14):4239–4252. doi:10.1021/jm800386y. View Source
